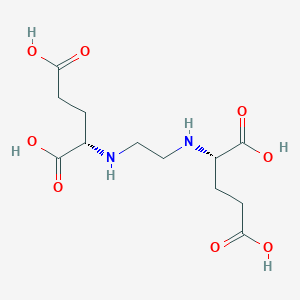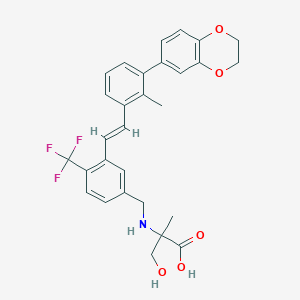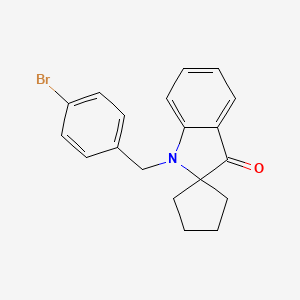
Mao-B-IN-23
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mao-B-IN-23 is a compound that functions as an inhibitor of monoamine oxidase B (MAO-B). Monoamine oxidase B is an enzyme that catalyzes the oxidative deamination of monoamine neurotransmitters, including dopamine. Inhibitors of monoamine oxidase B are of significant interest in the treatment of neurodegenerative diseases such as Parkinson’s disease, as they help to maintain higher levels of dopamine in the brain .
Méthodes De Préparation
The synthesis of Mao-B-IN-23 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Analyse Des Réactions Chimiques
Mao-B-IN-23 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: this compound can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Applications De Recherche Scientifique
Mao-B-IN-23 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of monoamine oxidase B and its effects on neurotransmitter levels.
Biology: Investigated for its role in modulating neurotransmitter levels and its potential neuroprotective effects.
Medicine: Explored as a therapeutic agent for the treatment of neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease.
Industry: Utilized in the development of new pharmaceuticals targeting monoamine oxidase B .
Mécanisme D'action
Mao-B-IN-23 exerts its effects by inhibiting the activity of monoamine oxidase B. This inhibition prevents the breakdown of dopamine, leading to increased levels of dopamine in the brain. The molecular targets of this compound include the active site of monoamine oxidase B, where it binds and inhibits the enzyme’s catalytic activity. The pathways involved include the dopaminergic signaling pathway, which is crucial for motor control and cognitive functions .
Comparaison Avec Des Composés Similaires
Mao-B-IN-23 can be compared with other monoamine oxidase B inhibitors such as selegiline and rasagiline. While all these compounds inhibit monoamine oxidase B, this compound may have unique structural features that contribute to its potency and selectivity. Similar compounds include:
Selegiline: An irreversible inhibitor of monoamine oxidase B used in the treatment of Parkinson’s disease.
Rasagiline: Another irreversible inhibitor of monoamine oxidase B with neuroprotective properties.
Safinamide: A reversible inhibitor of monoamine oxidase B with additional mechanisms of action
This compound stands out due to its specific binding interactions and potential for reduced side effects compared to other inhibitors .
Propriétés
Formule moléculaire |
C19H18BrNO |
|---|---|
Poids moléculaire |
356.3 g/mol |
Nom IUPAC |
1'-[(4-bromophenyl)methyl]spiro[cyclopentane-1,2'-indole]-3'-one |
InChI |
InChI=1S/C19H18BrNO/c20-15-9-7-14(8-10-15)13-21-17-6-2-1-5-16(17)18(22)19(21)11-3-4-12-19/h1-2,5-10H,3-4,11-13H2 |
Clé InChI |
XEVZVVGVFRMWCR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)C(=O)C3=CC=CC=C3N2CC4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


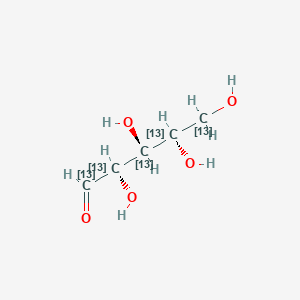
![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12387468.png)
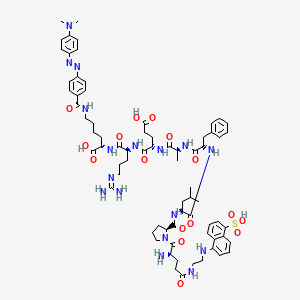
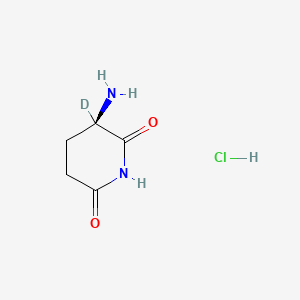
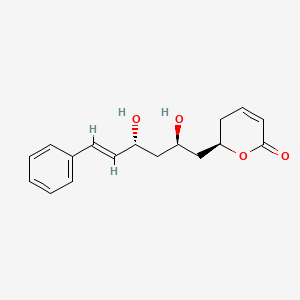
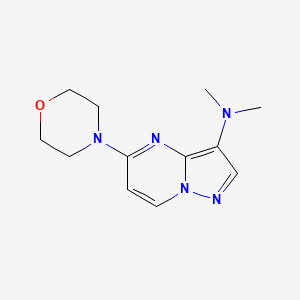
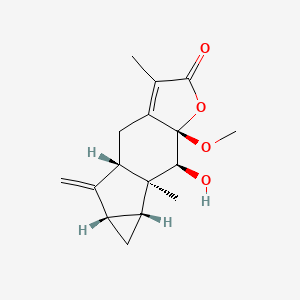
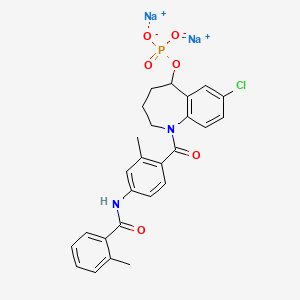
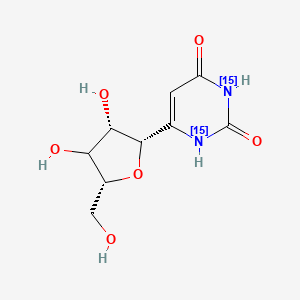
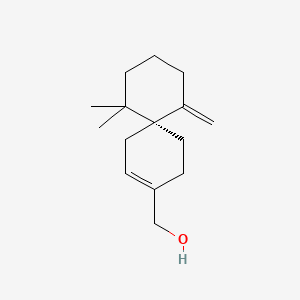
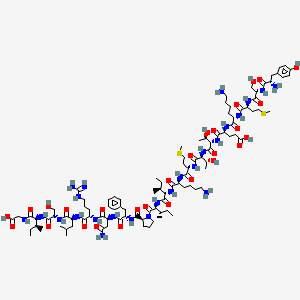
![(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid](/img/structure/B12387522.png)
